3,6-Dihydroxyflavone 3,6-Dihydroxyflavone 3,6-Dihydroxyflavone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
3, 6-Dihydroxy-2-phenyl-4H-chromen-4-one, also known as 36-dihydroxy-flavone, belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. 3, 6-Dihydroxy-2-phenyl-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 108238-41-1
VCID: VC20750290
InChI: InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H
SMILES: C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

3,6-Dihydroxyflavone

CAS No.: 108238-41-1

Cat. No.: VC20750290

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dihydroxyflavone - 108238-41-1

Specification

CAS No. 108238-41-1
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 3,6-dihydroxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H
Standard InChI Key XHLOLFKZCUCROE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O

Introduction

Chemical Identity and Structure

3,6-Dihydroxyflavone belongs to the flavonoid class of compounds, specifically classified as a flavonol. The chemical exhibits distinct structural characteristics that contribute to its biological activities and potential therapeutic applications.

Chemical Properties

3,6-Dihydroxyflavone is characterized by specific chemical properties that define its physical behavior and reactivity in biological systems.

ParameterDescription
CAS Number108238-41-1
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
IUPAC Name3,6-dihydroxy-2-phenylchromen-4-one
Synonyms6-hydroxyflavonol, 3,6-dihydroxy-flavone, 3,6-dihydroxy-2-phenylchromone
Melting Point231°C to 234°C
SolubilitySoluble in water; DMSO: 66.67 mg/mL (262.23 mM)
AppearanceCrystalline solid

The molecule consists of a 2-phenylchromen-4-one backbone with hydroxyl groups at positions 3 and 6, which are critical for its biological activities. The presence of these hydroxyl groups enhances the compound's ability to interact with cellular targets and participate in redox reactions, contributing to its antioxidant properties .

Structural Features

The structural architecture of 3,6-Dihydroxyflavone includes a three-ring system with a phenyl group (B-ring) attached to position 2 of the benzopyran moiety (A and C rings). The hydroxyl groups at positions 3 and 6 are particularly important for its biological activity. The 3-hydroxyl group is characteristic of flavonols and contributes to the compound's ability to chelate metal ions and scavenge free radicals, while the 6-hydroxyl group enhances its binding affinity to specific protein targets .

Biological Activities

3,6-Dihydroxyflavone demonstrates diverse biological activities that make it a compound of significant interest in biomedical research. Its multifaceted biological profile suggests potential applications across several therapeutic areas.

Anticancer Properties

3,6-Dihydroxyflavone exhibits potent anticancer effects against multiple cancer cell lines. Studies have demonstrated that this compound inhibits cancer cell proliferation and induces apoptosis through various mechanisms. In human cervical cancer HeLa cells, 3,6-Dihydroxyflavone showed remarkable cytotoxicity with IC50 values of 25 μM and 9.8 μM after 24 and 48 hours of treatment, respectively . This dose-dependent cytotoxicity was also observed in other cancer cell lines, including human prostate cancer PC3 cells with an IC50 of 50 μM .

The compound's anticancer activity extends to breast cancer, where it effectively inhibits the epithelial-mesenchymal transition (EMT) and eliminates breast cancer stem cells both in vitro and in vivo . This effect is particularly significant as cancer stem cells are often resistant to conventional chemotherapy and contribute to tumor recurrence and metastasis.

Importantly, 3,6-Dihydroxyflavone demonstrates selective cytotoxicity, affecting cancer cells while showing minimal toxicity against normal cells such as NIH3T3 fibroblasts and HaCaT keratinocytes at concentrations up to 12.5 μM . This selective action makes it a promising candidate for cancer therapy with potentially reduced side effects.

Anti-inflammatory Activity

3,6-Dihydroxyflavone demonstrates significant anti-inflammatory properties by targeting Toll-like receptor (TLR) signaling pathways. Research indicates that it inhibits TLR2-mediated inflammatory signaling through direct binding to the receptor . In HEK cells stimulated with Pam3CSK4 (a TLR2/TLR1 specific agonist), 3,6-Dihydroxyflavone considerably reduced the secretion of inflammatory cytokines without causing cytotoxicity even at high concentrations up to 100 μM .

Bio-layer interferometry studies revealed that 3,6-Dihydroxyflavone binds to TLR2 and TLR1 with 10^-5 affinity, and molecular docking studies identified crucial active site residues involved in inhibiting TLR2/TLR1 heterodimerization . This mechanism of action suggests potential applications in treating inflammatory disorders associated with excessive TLR2 activation.

Antioxidant Capabilities

3,6-Dihydroxyflavone possesses strong antioxidant properties that contribute to its broader biological effects. The compound's hydroxyl groups, particularly at positions 3 and 6, enable it to scavenge free radicals and prevent oxidative damage to cellular components . This antioxidant capacity makes it valuable in the food and cosmetic industries for enhancing product stability and shelf life .

Paradoxically, in cancer cells, 3,6-Dihydroxyflavone has been reported to increase intracellular oxidative stress and lipid peroxidation, which contributes to its proapoptotic effects in these cells . This dual action—antioxidant in normal physiological conditions but prooxidant in cancer cells—represents a fascinating aspect of its pharmacology that warrants further investigation.

Mechanisms of Action

The therapeutic effects of 3,6-Dihydroxyflavone are mediated through multiple cellular and molecular mechanisms, providing a scientific basis for its diverse biological activities.

Apoptosis Induction

3,6-Dihydroxyflavone induces programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways. Research demonstrates that it triggers apoptosis by activating the caspase cascade and cleaving poly (ADP-ribose) polymerase (PARP) . The compound increases intracellular oxidative stress and lipid peroxidation in cancer cells, affecting the physical and functional properties of the plasma membrane and subsequently initiating apoptotic signaling .

In leukemia HL-60 cells, 3,6-Dihydroxyflavone induces apoptosis via reactive oxygen species-mediated p38 MAPK/JNK pathway . This mechanism involves the modulation of redox-sensitive signaling pathways that ultimately lead to cancer cell death.

Signaling Pathway Modulation

3,6-Dihydroxyflavone interacts with multiple signaling pathways that regulate cellular proliferation, survival, and inflammatory responses. One of its primary mechanisms involves inhibition of JNK (c-Jun N-terminal kinase), with binding studies revealing a strong affinity to JNK1 (1.996 × 10^5 M^-1) . The compound shows a similar IC50 value (113 nM) to that of the established JNK inhibitor SP600125 (IC50 = 118 nM) in JNK1 kinase assays .

Molecular interaction studies indicate that the 6-hydroxyl group and the carbonyl oxygen of the C ring of 3,6-Dihydroxyflavone form hydrogen bonds with the carbonyl oxygen and amide proton of Met111 in JNK1, respectively . This specific binding contributes to its potent JNK inhibitory activity.

Additionally, 3,6-Dihydroxyflavone modulates other important signaling pathways, including the TLR4/CD14, p38 MAPK, ERK, and COX-2 pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 cells . These pathways play crucial roles in inflammation and cancer progression, further explaining the compound's diverse biological effects.

Research has also identified 3,6-Dihydroxyflavone as an effective agonist of human peroxisome proliferator-activated receptor gamma (hPPARγ), which can modulate the growth, apoptosis, and differentiation of numerous human cancer cells .

Research Studies and Findings

Extensive research has been conducted to evaluate the therapeutic potential of 3,6-Dihydroxyflavone, with studies ranging from in vitro cell culture experiments to more complex models.

Cytotoxicity Studies

Multiple studies have assessed the cytotoxic effects of 3,6-Dihydroxyflavone against various cancer cell lines. The compound shows differential efficacy depending on the cell type and exposure duration.

Cell LineCancer TypeIC50 ValueExposure TimeReference
HeLaCervical cancer25 μM24 hours
HeLaCervical cancer9.8 μM48 hours
PC3Prostate cancer50 μM24 hours
HeLaCervical cancer12.5 μMNot specified
NIH3T3Normal fibroblasts>100 μM (non-toxic)24 hours
HaCaTNormal keratinocytes>12.5 μM (non-toxic)24 hours

These findings demonstrate that 3,6-Dihydroxyflavone exhibits selective cytotoxicity against cancer cells while sparing normal cells, making it a promising candidate for cancer therapy with potentially reduced side effects. The compound's cytotoxic effect is both dose-dependent and time-dependent, with increased potency observed after longer exposure periods .

Molecular Target Studies

Research into the molecular targets of 3,6-Dihydroxyflavone has revealed its interactions with several key proteins and enzymes involved in cancer and inflammation.

In JNK1 kinase assays, 3,6-Dihydroxyflavone demonstrated potent inhibitory activity with an IC50 value of 113 nM, comparable to the established JNK inhibitor SP600125 (IC50 = 118 nM) . Binding studies confirmed a strong affinity of 3,6-Dihydroxyflavone to JNK1 (1.996 × 10^5 M^-1), with specific hydrogen bonding interactions between the compound and Met111 in JNK1 .

Studies on TLR2 demonstrated that 3,6-Dihydroxyflavone binds directly to TLR2 and TLR1 with 10^-5 affinity, as determined by bio-layer interferometry . Molecular docking studies identified crucial active site residues that participate in inhibiting TLR2/TLR1 heterodimerization, providing insights for designing more potent drug candidates targeting these receptors .

Therapeutic Applications

The diverse biological activities of 3,6-Dihydroxyflavone suggest multiple potential therapeutic applications across various medical fields.

Cancer Treatment

3,6-Dihydroxyflavone shows significant promise as an anticancer agent due to its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. Its effectiveness against multiple cancer types, including cervical, prostate, and breast cancers, suggests broad-spectrum anticancer activity .

Particularly noteworthy is its ability to suppress the epithelial-mesenchymal transition (EMT) in breast cancer cells and eliminate breast cancer stem cells both in vitro and in vivo . These properties are especially valuable for preventing cancer metastasis and recurrence, which are major challenges in cancer therapy.

As a natural compound with multiple mechanisms of action, 3,6-Dihydroxyflavone could potentially overcome the limitations of conventional single-target chemotherapeutic agents, such as drug resistance and severe side effects. Its development as an anticancer drug or chemopreventive supplement represents a promising direction for future research.

Anti-inflammatory Therapeutics

The anti-inflammatory properties of 3,6-Dihydroxyflavone, particularly its ability to inhibit TLR2-mediated inflammatory signaling, suggest potential applications in treating inflammatory disorders . By directly binding to TLR2 and inhibiting its activation, 3,6-Dihydroxyflavone could help modulate excessive inflammatory responses implicated in various diseases, including autoimmune disorders, sepsis, and chronic inflammatory conditions.

Other Applications

Beyond its pharmaceutical applications, 3,6-Dihydroxyflavone has potential uses in other fields:

  • Cosmetic Industry: Its antioxidant and skin-beneficial properties make it a candidate for inclusion in skincare products for anti-aging benefits and skin protection .

  • Food Industry: As an antioxidant, it could be used to enhance the stability and shelf life of food products .

  • Natural Dye Production: The compound's chemical structure suggests potential applications as a natural dye in textiles and food products, offering an eco-friendly alternative to synthetic dyes .

  • Neuroprotection: Some studies suggest neuroprotective properties, which could be relevant for neurodegenerative disorders, though more research is needed in this area .

Challenges and Future Research Directions

Despite the promising biological activities of 3,6-Dihydroxyflavone, several challenges and research gaps remain to be addressed before its full therapeutic potential can be realized.

Pharmacokinetics and Bioavailability

Limited information is available regarding the pharmacokinetics, bioavailability, and metabolism of 3,6-Dihydroxyflavone in vivo. Future studies should focus on determining these parameters to assess its clinical potential and to develop appropriate formulations for drug delivery.

Mechanism Elucidation

While several mechanisms of action have been identified, a comprehensive understanding of how 3,6-Dihydroxyflavone exerts its diverse biological effects is still developing. Further research into its molecular targets and signaling pathways will provide valuable insights for optimizing its therapeutic applications.

Structure-Activity Relationships

Systematic structure-activity relationship studies could lead to the development of more potent and selective derivatives of 3,6-Dihydroxyflavone. Such studies would identify the structural features critical for its various biological activities and guide the design of improved analogs with enhanced therapeutic properties.

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